N-(3-Bromo-2-nitrophenyl)methanesulfonamide
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Overview
Description
“N-(3-Bromo-2-nitrophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 2288709-67-9 . It has a molecular weight of 295.11 and its molecular formula is C7H7BrN2O4S . The compound is used for scientific research and development .
Molecular Structure Analysis
The InChI code for “N-(3-Bromo-2-nitrophenyl)methanesulfonamide” is 1S/C7H7BrN2O4S/c1-15(13,14)9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
For more technical details, you can find the compound on Sigma-Aldrich here . Additionally, Molport offers this compound for scientific research needs here . If you’re interested in the orientation of products resulting from nitrosation, nitration, and bromination, you might find this research paper useful . 📚
Safety and Hazards
The safety data sheet for “N-(3-Bromo-2-nitrophenyl)methanesulfonamide” indicates that it should not be released into the environment . In case of contact, the skin and eyes should be washed with copious amounts of water . If inhaled or swallowed, medical attention should be sought . It’s also recommended to avoid contact with skin and eyes .
Future Directions
properties
IUPAC Name |
N-(3-bromo-2-nitrophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4S/c1-15(13,14)9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUQXKDYDOPQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-2-nitrophenyl)methanesulfonamide |
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